
UNC2025
Descripción general
Descripción
UNC2025 es un potente inhibidor de moléculas pequeñas biodisponible por vía oral que se dirige a la tirosina quinasa Mer y la tirosina quinasa 3 similar a Fms (FLT3). Ha mostrado un potencial significativo en estudios preclínicos para el tratamiento de la leucemia linfoblástica aguda y la leucemia mieloide aguda . El compuesto inhibe la señalización de prosupervivencia, induce la apoptosis y reduce la proliferación y la formación de colonias en líneas celulares de leucemia y muestras de pacientes .
Aplicaciones Científicas De Investigación
Preclinical Studies
UNC2025 has demonstrated significant therapeutic efficacy in various preclinical models:
- Leukemia Models : In studies involving ALL and AML cell lines, this compound inhibited pro-survival signaling and induced apoptosis. Approximately 30% of primary leukemia patient samples were sensitive to this compound, particularly within the AML and T-ALL subsets .
- Xenograft Models : In vivo experiments showed that this compound treatment resulted in dose-dependent reductions in tumor burden and improved median survival rates. For instance, xenograft models using patient-derived AML samples exhibited significant disease regression following treatment with this compound .
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Study Findings : In a study involving 261 primary leukemia patient samples, 78 samples showed sensitivity to this compound. The compound was particularly effective against minimally differentiated AML (M0) and T-ALL .
- Therapeutic Window : The selectivity of this compound for MERTK-expressing cells suggests a favorable therapeutic window, as normal mononuclear cells were resistant to concentrations below 500 nM .
- Combination Therapy with Methotrexate :
Data Summary
Mecanismo De Acción
UNC2025 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa Mer y la tirosina quinasa 3 similar a Fms. Se une a los sitios activos de estas quinasas, evitando su fosforilación y las vías de señalización subsiguientes. Esta inhibición conduce a una reducción de la señalización de prosupervivencia, un aumento de la apoptosis y una disminución de la proliferación de células leucémicas .
Compuestos similares:
- UNC1062: Un precursor de this compound, pero con propiedades farmacocinéticas deficientes .
- MRX2843: Otro inhibidor de la tirosina quinasa Mer con actividad similar .
Unicidad: this compound es único debido a su alta potencia, biodisponibilidad oral y doble inhibición de Mer y FLT3. Ha mostrado actividad de amplio espectro en modelos de leucemia y tiene potencial para terapia combinada con quimioterapia citotóxica .
Análisis Bioquímico
Biochemical Properties
UNC2025 potently inhibits the Mer tyrosine kinase and Flt3 in enzymatic assays . It interacts with these enzymes, leading to the inhibition of pro-survival signaling pathways . This interaction is crucial in its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . It also influences cell function by inhibiting MERTK-dependent pro-survival signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the Mer tyrosine kinase and Flt3 . It inhibits these enzymes, leading to a decrease in pro-survival signaling and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It consistently shows dose-dependent decreases in tumor burden and increases in median survival
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to decrease disease burden and prolong survival
Metabolic Pathways
Given its role as a Mer/Flt3 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as a Mer/Flt3 inhibitor, it likely interacts with transporters or binding proteins that are involved in these processes .
Subcellular Localization
Given its role as a Mer/Flt3 inhibitor, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de UNC2025 implica varios pasos clave, incluida la preparación de compuestos intermedios y sus reacciones posteriores para formar el producto final. Una de las rutas de síntesis implica la reacción de 1-((2-fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)sulfonil)-4-metilpiperazina con otros reactivos en condiciones específicas .
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye ampliar las condiciones de reacción y utilizar técnicas avanzadas para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: UNC2025 se somete a varias reacciones químicas, incluida la inhibición de la fosforilación y la unión a objetivos de quinasa específicos. Es particularmente efectivo para inhibir la fosforilación de Mer y FLT3 .
Reactivos y condiciones comunes: El compuesto se prueba en varias líneas celulares y condiciones para evaluar su eficacia. Por ejemplo, en lisados celulares B-ALL 697, this compound inhibe la actividad de Mer con una IC50 de 0,05 nanomolar .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran a this compound son típicamente las formas fosforiladas o inhibidas de las quinasas diana, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .
Comparación Con Compuestos Similares
- UNC1062: A precursor to UNC2025, but with poor pharmacokinetic properties .
- MRX2843: Another Mer tyrosine kinase inhibitor with similar activity .
Uniqueness: this compound is unique due to its high potency, oral bioavailability, and dual inhibition of Mer and FLT3. It has shown broad-spectrum activity in leukemia models and has potential for combination therapy with cytotoxic chemotherapy .
Actividad Biológica
UNC2025 is a small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase (MERTK), which has been implicated in various malignancies, particularly acute leukemias. This compound has garnered attention due to its potent biological activity, particularly in inhibiting MERTK signaling pathways, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily as a selective inhibitor of MERTK, which plays a crucial role in cell proliferation and survival in various cancers. The compound's mechanism involves:
- Inhibition of MERTK Phosphorylation : this compound effectively reduces the phosphorylation of MERTK and downstream signaling proteins such as STAT6, AKT, and ERK1/2. This inhibition leads to decreased cell survival and proliferation in MERTK-expressing cancer cell lines .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound induces apoptosis in acute leukemia cell lines. For instance, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its efficacy in triggering programmed cell death .
- Alteration of Cell Cycle Progression : The compound also affects cell cycle dynamics, leading to a reduction in cells in the G0/G1 phases and an accumulation in G2/M phases. This shift is indicative of impaired proliferation and increased polyploidy in treated cells .
Efficacy in Preclinical Models
This compound has shown promising results across various preclinical models:
- Acute Leukemia Models : In studies involving B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML) cell lines, this compound demonstrated dose-dependent inhibition of cell growth and viability. For example, treatment with 200–300 nM this compound led to 25–90% cell death after 48 hours .
- Primary Patient Samples : The compound was tested on primary MERTK-expressing patient samples, where it exhibited significant reductions in colony formation at concentrations as low as 25 nM, achieving over 90% inhibition at 300 nM . This selectivity underscores its potential therapeutic window compared to normal cells with low MERTK expression.
Table 1: Summary of Biological Activity Data for this compound
Cell Line | IC50 (nM) | Apoptosis Induction (%) | Colony Formation Inhibition (%) | Cell Cycle Alteration |
---|---|---|---|---|
B-ALL (697) | 2.7 | 25–90 (200–300 nM) | >90% at 300 nM | Accumulation in G2/M |
T-ALL (Jurkat) | Not specified | Significant | Not specified | Accumulation in G2/M |
AML (Kasumi-1) | Not specified | Significant | >90% at 300 nM | Accumulation in G2/M |
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Leukemia Treatment : In a study published by the American Association for Cancer Research, this compound was shown to enhance the therapeutic efficacy when combined with cytotoxic agents in leukemia models. The combination therapy resulted in improved survival rates compared to monotherapy .
- Antifibrotic Effects : Beyond oncology, this compound has demonstrated antifibrotic properties in models of intestinal fibrosis. The inhibitor alleviated symptoms associated with DSS-induced fibrosis by targeting MERTK-mediated pathways .
- Antiplatelet Activity : Research has indicated that this compound exhibits antithrombotic effects by inhibiting platelet activation. This property could be beneficial for patients with thrombotic complications associated with malignancies .
Propiedades
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.